molecular formula C8H19N B073715 6-Methylheptan-1-amine CAS No. 1321-35-3

6-Methylheptan-1-amine

Cat. No. B073715
CAS RN: 1321-35-3
M. Wt: 129.24 g/mol
InChI Key: LPULCTXGGDJCTO-UHFFFAOYSA-N
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Description

6-Methylheptan-1-amine is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. It is an organic compound with a complex molecular structure, which has led to research into its synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of 6-Methylheptan-1-amine and related compounds involves complex chemical reactions. For instance, one synthesis method involves the amination of lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate followed by hydrolysis (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Another method reported is the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related, by N-methylation of known 6-chloropurines (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methylheptan-1-amine has been studied using techniques like X-ray crystallography. These studies have revealed details about the crystal and molecular structure of these compounds, providing insights into their conformational properties and stability (Glass, Sabahi, & Singh, 1992).

Chemical Reactions and Properties

The chemical reactions and properties of 6-Methylheptan-1-amine include its ability to undergo oxidation and participate in various chemical transformations. For example, electrochemical oxidation of a similar compound in acetonitrile revealed two oxidation waves, indicating complex redox behavior (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Additionally, compounds like 6-Methylheptan-1-amine can act as intermediates in the synthesis of other chemically interesting molecules (Mitsumoto & Nitta, 2004).

Scientific Research Applications

6-Methylheptan-1-amine is an organic compound with the molecular formula C8H19N . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .

One potential application of amines, like 6-Methylheptan-1-amine, is in the synthesis of Schiff bases . Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states . These Schiff bases and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

6-Methylheptan-1-amine is an organic compound with the molecular formula C8H19N . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .

One potential application of amines, like 6-Methylheptan-1-amine, is in the synthesis of Schiff bases . Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states . These Schiff bases and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

6-Methylheptan-1-amine is an organic compound with the molecular formula C8H19N . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .

One potential application of amines, like 6-Methylheptan-1-amine, is in the synthesis of Schiff bases . Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states . These Schiff bases and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

Safety And Hazards

The safety and hazards associated with 6-Methylheptan-1-amine are indicated by the hazard statements H226, H314, and H335 . Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .

properties

IUPAC Name

6-methylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPULCTXGGDJCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157349
Record name Isooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylheptan-1-amine

CAS RN

1321-35-3
Record name Isooctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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